molecular formula C27H33N5O5 B12370182 COP1-ATGL modulator 1

COP1-ATGL modulator 1

Cat. No.: B12370182
M. Wt: 507.6 g/mol
InChI Key: GPYDOCYVXSAKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

COP1-ATGL modulator 1 is an orally active compound that modulates the COP1-ATGL axis. It is known to increase the expression of adipose triglyceride lipase (ATGL) protein, reduce ATGL ubiquitination, and COP1 autoubiquitination. This compound has shown potential in reducing lipid accumulation in hepatocytes, making it a promising candidate for the treatment of nonalcoholic fatty liver disease .

Chemical Reactions Analysis

COP1-ATGL modulator 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the compound’s structure and enhance its activity.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

COP1-ATGL modulator 1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of COP1-ATGL modulator 1 involves the modulation of the COP1-ATGL axis. The compound increases ATGL protein expression, reduces ATGL ubiquitination, and COP1 autoubiquitination. This leads to a decrease in lipid accumulation in hepatocytes. The molecular targets and pathways involved include the ubiquitin-proteasome system and the regulation of hepatic lipid metabolism .

Comparison with Similar Compounds

COP1-ATGL modulator 1 is unique in its ability to modulate the COP1-ATGL axis effectively. Similar compounds include other modulators of the ubiquitin-proteasome system and lipid metabolism regulators. this compound stands out due to its oral activity and its specific effects on ATGL expression and ubiquitination .

Properties

Molecular Formula

C27H33N5O5

Molecular Weight

507.6 g/mol

IUPAC Name

1-(3-acetylphenyl)-3-[3-(2-methoxyethyl)-2,4-dioxo-1-(2-piperidin-1-ylethyl)quinazolin-6-yl]urea

InChI

InChI=1S/C27H33N5O5/c1-19(33)20-7-6-8-21(17-20)28-26(35)29-22-9-10-24-23(18-22)25(34)32(15-16-37-2)27(36)31(24)14-13-30-11-4-3-5-12-30/h6-10,17-18H,3-5,11-16H2,1-2H3,(H2,28,29,35)

InChI Key

GPYDOCYVXSAKDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)N(C3=O)CCOC)CCN4CCCCC4

Origin of Product

United States

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